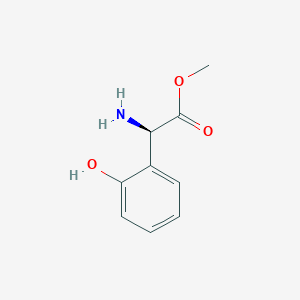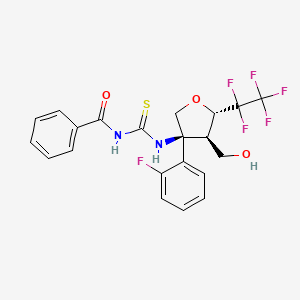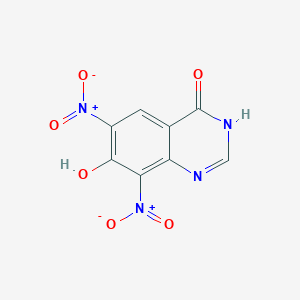
3-Bromo-7-methylquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-methylquinolin-6-ol is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylquinolin-6-ol typically involves the bromination of 7-methylquinolin-6-ol. This can be achieved through various methods, including:
Classical Methods: Traditional methods such as the Gould–Jacobs, Friedländer, and Skraup syntheses are commonly used for the construction of quinoline scaffolds.
Transition Metal Catalyzed Reactions: These reactions often employ palladium or copper catalysts to facilitate the bromination process.
Green Chemistry Approaches: Methods involving ionic liquids, ultrasound irradiation, and microwave-assisted synthesis are gaining popularity due to their environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methylquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: Suzuki–Miyaura and Heck coupling reactions are commonly used to introduce aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Aryl or vinyl-substituted quinolines.
Scientific Research Applications
3-Bromo-7-methylquinolin-6-ol has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industrial Applications: It is utilized in the production of dyes, pigments, and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methylquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways . The compound’s quinoline core allows it to intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
7-Methylquinolin-6-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromoquinolin-6-ol: Similar structure but without the methyl group, affecting its chemical properties.
4-Hydroxy-2-quinolones: Different substitution pattern leading to distinct biological activities.
Uniqueness: 3-Bromo-7-methylquinolin-6-ol is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and biological properties not found in other quinoline derivatives .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-7-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-9-7(4-10(6)13)3-8(11)5-12-9/h2-5,13H,1H3 |
InChI Key |
DUOISKREOOKOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


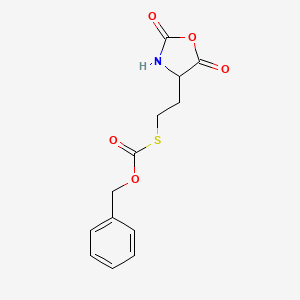
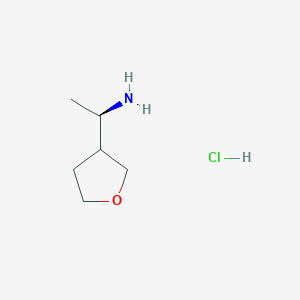
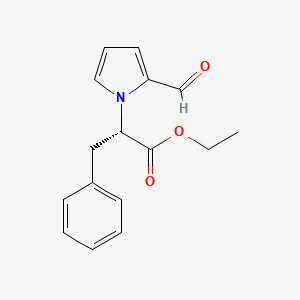
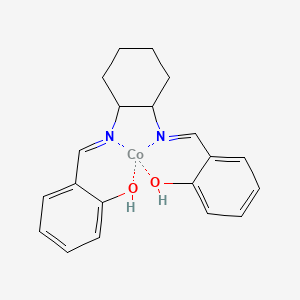
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
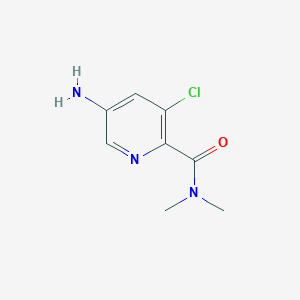
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
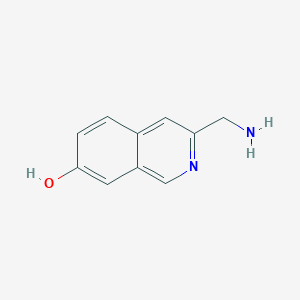
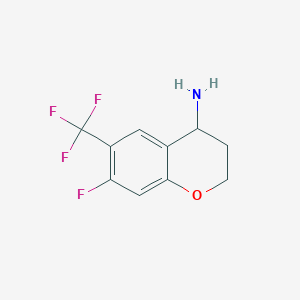
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
